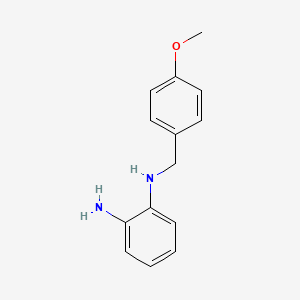

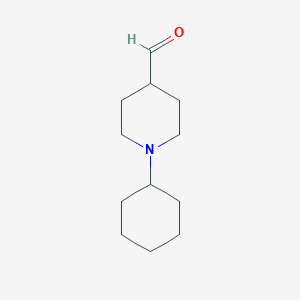

![molecular formula C19H18N2O B2801370 3-[(5-Methyl-2-pyridinyl)amino]-1-(2-naphthyl)-1-propanone CAS No. 882073-40-7](/img/structure/B2801370.png)

3-[(5-Methyl-2-pyridinyl)amino]-1-(2-naphthyl)-1-propanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Methyl-2-pyridinyl)amino]-1-(2-naphthyl)-1-propanone, also known as MPAPP, is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic analog of methamphetamine, a highly addictive and illegal drug. However, MPAPP does not have the same psychoactive effects as methamphetamine and is not intended for human consumption.

Scientific Research Applications

Noncentrosymmetric Organic Solids and Harmonic Generation

Compounds structurally related to the query chemical, particularly those involving pyridinyl and naphthyl groups, have been explored for their noncentrosymmetric solid formation and strong harmonic generation response. The synthesis of such compounds through molten reactions and their crystallization in noncentrosymmetric space groups indicate their potential for second harmonic generation (SHG) and ferroelectric properties. These materials exhibit SHG responses several times that of urea, suggesting their utility in optical and electronic applications due to their strong nonlinear optical properties (Zhao et al., 2004).

Fluorescent Derivatisation of Amino Acids

Derivatives of naphthyl-amino compounds have been investigated for their fluorescence properties. The coupling of 3-(Naphthalen-1-ylamino)propanoic acid with amino acids, leading to strongly fluorescent amino acid derivatives, demonstrates the potential of naphthyl-containing compounds in biological assays and imaging. These derivatives exhibit significant fluorescence in both ethanol and water at physiological pH, indicating their applicability in biological and chemical sensing (Frade et al., 2007).

Chemosensors for Metal Ions

The synthesis and characterization of vitamin K3 derivatives, including pyridinyl and naphthyl moieties, have been explored for their chemosensor abilities towards transition metal ions such as nickel(II) and copper(II). These compounds, through their electronic structure and interaction with metal ions, demonstrate selective sensing abilities, showing potential for environmental monitoring and analytical chemistry applications (Patil et al., 2017).

Catalysis and Synthetic Applications

Studies on manganese-catalyzed aminomethylation of aromatic compounds, including naphthols and pyridines, with methanol as a C1 source, highlight the catalytic potential of metal complexes involving naphthyl-amino compounds. Such catalytic processes, leading to the efficient synthesis of aminomethylated products, indicate the role of related compounds in sustainable chemistry and the development of new synthetic methodologies (Mastalir et al., 2017).

properties

IUPAC Name |

3-[(5-methylpyridin-2-yl)amino]-1-naphthalen-2-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-14-6-9-19(21-13-14)20-11-10-18(22)17-8-7-15-4-2-3-5-16(15)12-17/h2-9,12-13H,10-11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRBGYBUGLVVLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

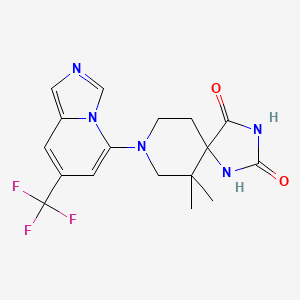

![Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2801291.png)

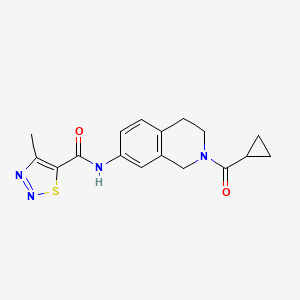

![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2801293.png)

![{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B2801295.png)

![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-1H-pyrrole-2-carboxamide](/img/structure/B2801301.png)

![Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2801302.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2801306.png)

![N-(4-methyl-2-thiazolyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2801310.png)